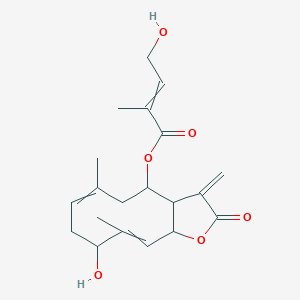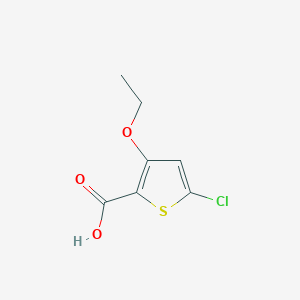![molecular formula C18H15N3O5S2 B2508564 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349618-72-0](/img/structure/B2508564.png)
3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar sulfonamide derivatives are discussed, which can provide insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with moderate to good yields. The chemical synthesis, on the other hand, is performed in water and results in N-arylsulfonyl-3-arylsulfonyl derivatives with high yields. These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the context of the compound of interest, the sulfonyl group is likely attached to a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a 4-nitrophenyl group suggests that the compound may have electron-withdrawing properties, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of an amide group in the compound suggests that it could undergo hydrolysis under certain conditions, potentially yielding the corresponding carboxylic acid and amine. The nitro group could also be involved in redox reactions, which might be relevant in the context of biological activity or the synthesis of further derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of dimethyl groups could increase the compound's hydrophobicity, affecting its solubility in different solvents. The nitro and sulfonyl groups are likely to contribute to the acidity of the compound, potentially affecting its pKa and, consequently, its solubility and stability in various pH environments. These properties are crucial when considering the compound's potential as a drug, as they will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds structurally related to "3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated for their cell antiproliferation activity using the MTT assay. These compounds showed potent antiproliferative activity on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2, highlighting the significance of the nitro group and the substituted aryl ring for antiproliferative effects (Chandrappa et al., 2008).
Material Science Applications
Aromatic polythiazole-amides, synthesized from new aromatic diamines containing phenyl-pendant thiazole units, exhibit high thermal stability and solubility in organic solvents, making them suitable for various material science applications. These polymers, prepared through low-temperature solution polycondensation, form transparent, flexible films and decompose at temperatures around 400-525°C, demonstrating their potential in high-performance materials (Inoue & Imai, 1995).
Photovoltaic Performance Enhancement
In the field of solar energy, incremental increases in certain solvents within polymer solutions have been shown to improve the morphology of solar cells, leading to enhanced photovoltaic performance. This is exemplified in the study of polycarbazole-based bulk heterojunction solar cells, where adjusting the polymer-solvent interaction improved domain structure and hole mobility, resulting in a significant increase in power conversion efficiency (Chu et al., 2011).
Antimicrobial Activity
Thiazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, indicating the potential for the development of new antimicrobial agents (Chawla, 2016).
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific biological target of the compound. The thiazole ring and nitrophenyl group could potentially form interactions such as hydrogen bonds or pi-stacking interactions with target proteins, influencing their activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to exhibit diverse biological activities, potentially affecting multiple pathways .
Propiedades
IUPAC Name |
3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-11-3-4-13(9-12(11)2)17(22)20-18-19-10-16(27-18)28(25,26)15-7-5-14(6-8-15)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRECBEWSHHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)


![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)


![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)